molecular formula C10H19NO3S B2707132 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine CAS No. 1396887-08-3

1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine

Cat. No.: B2707132
CAS No.: 1396887-08-3
M. Wt: 233.33
InChI Key: JEKQZTSVAWNASS-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This specialized piperidine derivative incorporates both a cyclopropanesulfonyl group and a methoxymethyl substituent, a structural motif found in compounds with bioactive potential . The sulfonamide functional group is a common pharmacophore in drug design, often used to modulate the physicochemical properties and bioavailability of lead compounds . Researchers can utilize this reagent as a key synthetic intermediate for constructing more complex molecules. Its potential applications include serving as a precursor for the development of protease inhibitors, kinase inhibitors, and other biologically active targets where the piperidine scaffold is relevant. The compound is offered with guaranteed purity and stability, ensuring consistent performance in experimental workflows. Handling should be performed by qualified laboratory personnel using appropriate safety equipment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-14-8-9-4-6-11(7-5-9)15(12,13)10-2-3-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKQZTSVAWNASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Another approach involves the use of methoxymethyl chloride to introduce the methoxymethyl group onto the piperidine ring. Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols can replace the methoxy group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a cyclopropanesulfonyl group and a methoxymethyl group. Its synthesis typically involves several chemical reactions that are crucial for optimizing yield and purity. Key methods include:

  • Refluxing in appropriate solvents under controlled temperatures.
  • Use of catalysts to enhance reaction rates.
  • Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.

Biological Activities

1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine exhibits various biological activities, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Research indicates that sulfonyl compounds, including this piperidine derivative, possess notable antimicrobial properties. For instance, studies have shown:

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
10.22 μg/mLStaphylococcus aureus
20.25 μg/mLStaphylococcus epidermidis

These findings suggest that the compound could be effective against common bacterial pathogens.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated its ability to induce apoptosis in cancer cells. Key findings include:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

This selectivity indicates that the compound may effectively target cancer cells while sparing normal cells, a crucial factor in drug development.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. Studies have indicated that piperidine derivatives can inhibit AChE activity, potentially leading to therapeutic applications in cognitive disorders.

Case Studies and Research Findings

Several case studies highlight the effectiveness of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in various applications:

  • Antimicrobial Evaluation : A study on piperidine derivatives indicated that the incorporation of sulfonamide groups significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.
  • Mechanism of Action in Cancer : Research showed that treatment with this compound increased caspase activity, suggesting that it triggers apoptotic pathways in cancer cells.
  • Safety Profile : Toxicity assessments revealed no acute toxicity at doses up to 2000 mg/kg in animal models, indicating a favorable safety profile for further research.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs differing in sulfonyl substituents or 4-position modifications. Below is a detailed analysis:

Sulfonyl Group Variations
Compound Name Sulfonyl Substituent Key Properties/Activities References
1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine Cyclopropane Enhanced metabolic stability; potential CNS activity (inferred from sulfonamide analogs)
1-(4-Methoxy-3-methylbenzenesulfonyl)piperidine Aryl (4-methoxy-3-methyl) Moderate biological activity; used in receptor-binding studies
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine Aryl (poly-substituted) High lipophilicity; explored in analgesic research
1-(Phenylsulfonyl)piperidine Aryl (phenyl) Biological activity code 1012 (general sulfonamide activity)

Key Observations :

  • Aryl sulfonyl groups (e.g., 4-methoxy-3-methylphenyl) are associated with moderate receptor affinity but may suffer from metabolic instability due to aromatic oxidation .
4-Position Substituent Variations
Compound Name 4-Position Substituent Key Properties/Activities References
1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine Methoxymethyl Improved solubility; potential for CNS penetration
N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) Methoxymethyl + thienylethyl Extremely potent analgesic (4521× morphine); short duration
1-(Trifluoroethyl)piperidine Trifluoroethyl High basicity; conformational rigidity
1-(Hydroxymethyl)-4-piperidinyl metabolites Hydroxymethyl Rapid secondary metabolism (e.g., oxidation to carboxylic acids)

Key Observations :

  • Methoxymethyl substituents enhance solubility and prolong half-life compared to hydroxymethyl groups, which are prone to oxidation .
  • Bulky substituents (e.g., thienylethyl in R 30 730) increase potency but may limit blood-brain barrier penetration .

Key Observations :

  • Sulfonamide-containing piperidines (e.g., R 30 730) demonstrate exceptional analgesic potency and safety, attributed to optimized substituent interactions with opioid receptors .
  • Cyclopropanesulfonyl derivatives are understudied in vivo but show promise in silico models for CNS applications due to balanced lipophilicity and stability .

Biological Activity

1-(Cyclopropanesulfonyl)-4-(methoxymethyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine core, which is known for its diverse biological activities. The cyclopropanesulfonyl and methoxymethyl substituents contribute to its unique pharmacological profile.

Antibacterial Activity

Research indicates that compounds with similar piperidine structures exhibit significant antibacterial properties. For instance, a study demonstrated that synthesized piperidine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The biological activity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine could be extrapolated from these findings, suggesting potential efficacy against resistant bacterial strains.

Anticancer Activity

Piperidine derivatives have been widely studied for their anticancer properties. A case study involving piperidine-based compounds indicated their ability to induce apoptosis in cancer cells. Specifically, derivatives were shown to disrupt the plasma membrane integrity of Candida auris, leading to cell cycle arrest and apoptotic cell death . Although this study focused on fungal pathogens, the underlying mechanisms may also apply to cancer cells, indicating a promising avenue for further research on 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Research has shown that piperidine derivatives can effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease . These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and kidney disorders.

Study on Antifungal Activity

In a recent study, six novel piperidine derivatives were synthesized and tested against clinical isolates of Candida auris. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL, demonstrating significant antifungal activity . This suggests that similar compounds, including 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine, may possess comparable antifungal properties.

Study on Enzyme Inhibition

Another investigation focused on the synthesis of piperidamide derivatives evaluated for their inhibitory activities against cathepsin K. The results indicated that several compounds exhibited potent enzyme inhibition, which correlates with the potential activity of 1-(cyclopropanesulfonyl)-4-(methoxymethyl)piperidine in modulating enzyme functions relevant to disease processes .

Summary of Findings

Activity Potential Effects Reference
AntibacterialModerate to strong activity against bacteria
AnticancerInduces apoptosis and cell cycle arrest
Enzyme InhibitionInhibits AChE and urease

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